molecular formula C8H9ClFNO B2757114 (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine CAS No. 887581-86-4

(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine

Cat. No. B2757114
CAS RN: 887581-86-4
M. Wt: 189.61
InChI Key: SNAZGTVOOKATFQ-UHFFFAOYSA-N
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Description

“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” is an organic compound with the molecular formula C8H9ClFNO . It has a molecular weight of 189.62 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a methoxy group, and a methanamine group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” has a molecular weight of 189.615 and a density of 1.3±0.1 g/cm3 . Its boiling point is 261.2±35.0 °C at 760 mmHg . The compound is a liquid at ambient temperature .

Scientific Research Applications

Safety and Hazards

“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored and handled under inert gas, protected from moisture, and kept in its original container .

properties

IUPAC Name

(3-chloro-5-fluoro-4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAZGTVOOKATFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine

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